n,n,1-Trimethyl-4-nitro-1h-imidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide typically involves the cyclization of amido-nitriles under mild conditions. One such method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonamide groups play a crucial role in binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- N,N,1-Trimethyl-1H-imidazole-4-sulfonamide
- N,N,1-Trimethyl-1H-imidazole-5-sulfonamide
- N,N,1-Trimethyl-4-nitro-1H-imidazole-5-carboxamide
Comparison: Compared to its analogs, this compound exhibits distinct chemical behavior and biological activity, making it a valuable subject for further research .
Eigenschaften
CAS-Nummer |
6339-62-4 |
---|---|
Molekularformel |
C6H10N4O4S |
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
N,N,3-trimethyl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C6H10N4O4S/c1-8(2)15(13,14)6-5(10(11)12)7-4-9(6)3/h4H,1-3H3 |
InChI-Schlüssel |
YCXMYVPITJWIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1S(=O)(=O)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.